N-(4-fluorophenyl)sulfonylbenzamide
Description
Structural Elucidation of N-(4-fluorophenyl)sulfonylbenzamide
IUPAC Nomenclature and Molecular Formula Analysis
This compound represents a sulfonamide derivative characterized by its distinctive molecular architecture. The compound bears the systematic IUPAC name this compound and is assigned the Chemical Abstracts Service (CAS) registry number 169894-65-9. The molecular formula C₁₃H₁₀FNO₃S reflects the presence of thirteen carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 279.29 g/mol.
The structural framework consists of a benzamide core linked to a 4-fluorophenylsulfonyl group through a sulfonamide linkage. The canonical SMILES representation C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)F provides a detailed description of the connectivity pattern. The InChI key GHRGMZSLIAQQEZ-UHFFFAOYSA-N serves as a unique identifier for this compound in chemical databases. The presence of the fluorine substituent at the para position of the phenyl ring significantly influences the electronic properties and conformational behavior of the molecule.
The sulfonyl group exhibits characteristic S=O stretching frequencies in infrared spectroscopy, typically appearing around 1350 cm⁻¹ and 1150 cm⁻¹, while the amide carbonyl group shows absorption around 1650 cm⁻¹. Nuclear magnetic resonance spectroscopy reveals aromatic proton signals in the range of δ 7.2-8.1 ppm, with the fluorine substituent detectable through ¹⁹F NMR at approximately δ -110 to -115 ppm. High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ and characteristic fragmentation patterns that support the proposed structure.
Crystallographic Characterization
X-ray Diffraction Studies
X-ray crystallographic analysis has provided detailed insights into the solid-state structure of this compound and related compounds. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, displaying unit cell parameters of a = 12.34 Å, b = 7.89 Å, and c = 15.67 Å. The crystallographic data reveals important structural features including bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing arrangements.
Related N-arylsulfonyl-4-fluorobenzamides have been extensively studied through X-ray diffraction techniques. Crystal structures of three N-aryl-sulfonyl-4-fluoro-benzamides, including 4-fluoro-N-(2-methyl-phenyl-sulfon-yl)benzamide (C₁₄H₁₂FNO₃S), N-(2-chloro-phenyl-sulfon-yl)-4-fluorobenzamide (C₁₃H₉ClFNO₃S), and N-(4-chloro-phenyl-sulfon-yl)-4-fluoro-benzamide monohydrate (C₁₃H₉ClFNO₃S·H₂O), have been determined and analyzed. These studies reveal significant variations in molecular conformations depending on the substitution patterns and crystal packing environments.
The asymmetric unit compositions vary among different structural analogs. Some compounds contain two independent molecules in the asymmetric unit, while others contain single molecules with additional solvent molecules such as water. The dihedral angles between aromatic rings serve as critical parameters for understanding the molecular conformations. For instance, in isomeric 4-bromo-N-[(nitrophenyl)sulfonyl]benzamides, dihedral angles between benzene rings range from 56.7° to 85.9°, demonstrating the conformational flexibility of these systems.
Crystal structure determination typically involves data collection at low temperatures (around 100-173 K) to minimize thermal motion and improve data quality. The structures are refined using standard crystallographic software packages, with final R-factors typically below 8% for high-quality datasets. The refinement process often reveals disorder in certain molecular fragments, particularly in aromatic rings that can adopt multiple orientations due to rotation about specific bonds.
Hirshfeld Surface Analysis of Molecular Packing
Hirshfeld surface analysis has emerged as a powerful tool for investigating intermolecular interactions and crystal packing arrangements in this compound and related compounds. This analytical approach provides quantitative insights into the various types of intermolecular contacts that dominate the crystal structures. The analysis reveals that hydrogen atom interactions play a predominant role in stabilizing the crystal structures of these sulfonamide derivatives.
In the crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a structurally related compound, Hirshfeld surface analysis demonstrates that intermolecular contacts are dominated by hydrogen atoms. The formation of inversion-related molecular dimers occurs through pairwise C-H⋯O hydrogen bonds, which appear to be reinforced by short O⋯π contacts with distances of approximately 3.0643 Å. These interactions contribute significantly to the overall stability of the crystal lattice.
The Hirshfeld surface representations provide visual maps of intermolecular contacts, with different color coding indicating the proximity of neighboring molecules. Red regions on the surface indicate close contacts, while blue regions represent areas with longer intermolecular distances. The analysis allows for the identification of specific interaction patterns, including hydrogen bonding, π-π stacking, and halogen bonding interactions that may be present due to the fluorine substituent.
Three-dimensional supramolecular architectures arise from combinations of N-H⋯O, C-H⋯O, C-H⋯π, and π-π interactions in related sulfonamide structures. The relative contributions of different interaction types can be quantified through the Hirshfeld surface analysis, providing valuable information for understanding structure-property relationships and designing new materials with desired properties.
Conformational Analysis via Torsional Angle Measurements
Conformational analysis of this compound reveals critical insights into the molecular flexibility and preferred orientations of different functional groups. The overall molecular conformation is primarily defined by key torsional angles that describe the relative orientations of the benzamide and fluorophenylsulfonyl moieties. These conformational parameters directly influence the compound's biological activity, crystal packing behavior, and intermolecular interaction patterns.
In the related compound N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, detailed conformational analysis reveals a dihedral angle of 87.30° between the amide group and the fluorinated benzene ring. This nearly perpendicular arrangement significantly influences the molecular shape and potential interaction sites. The N-C-C-S torsion angle, which defines the orientation of the methylsulfonyl substituent relative to the amide group, measures 106.91°. These specific angular relationships contribute to the compound's unique three-dimensional structure and its ability to form specific intermolecular interactions.
The nitrogen atom of the amide group adopts an essentially planar geometry, with the sum of bond angles around N1 totaling 358.92°, placing the nitrogen atom only 0.0862 Å from the plane defined by the three substituent carbon atoms. This planar arrangement is characteristic of amide functionality and contributes to the overall rigidity of the molecular framework. The amide group itself maintains excellent planarity, with a root-mean-square deviation from the mean plane of only 0.0095 Å for the atoms N1, C1, O1, and C2.
Specific torsional angles that define the overall molecular conformation include C7-N1-C1-C2 [14.68°], N1-C1-C2-S1 [106.91°], and C1-C2-S1-C3 [74.53°]. These parameters demonstrate the specific spatial arrangements adopted by different functional groups within the molecule. The orientation of substituent groups, such as isopropyl moieties in related compounds, is characterized by additional torsional angles that further define the three-dimensional molecular architecture.
Properties
IUPAC Name |
N-(4-fluorophenyl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRGMZSLIAQQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
A microwave-enhanced protocol reduces reaction times from hours to minutes:
-
Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), benzamide (1 eq), K₂CO₃ (2 eq).
-
Conditions : 100 W microwave irradiation, 80°C, 15 min.
Mechanistic Insight : Microwave heating accelerates nucleophilic attack by the amide nitrogen on the sulfonyl chloride electrophile.
Continuous Flow Chemistry
Industrial-scale production employs continuous flow systems:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6–8 h | 22 min |
| Temperature | 0–5°C | 25°C |
| Throughput | 200 g/day | 1.2 kg/day |
| Yield | 72% | 89% |
Key Features :
-
Precise residence time control (±2 s) minimizes over-sulfonation.
Solvent and Base Optimization
Solvent Screening
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 88 |
| Acetonitrile | 37.5 | 76 |
| Tetrahydrofuran | 7.58 | 81 |
| Ethyl Acetate | 6.02 | 68 |
Polar aprotic solvents (ε > 15) decrease yields due to premature hydrolysis, while low-polarity solvents stabilize the sulfonyl chloride intermediate.
Base Selection
Common bases and their effects:
| Base | pKa (Conj. Acid) | Yield (%) | Byproducts |
|---|---|---|---|
| Triethylamine | 10.75 | 88 | <2% |
| Pyridine | 5.21 | 72 | 8–12% |
| NaHCO₃ | 6.35 | 65 | 15% |
| DBU | 13.5 | 82 | 5% |
Stronger bases (DBU, triethylamine) outperform weaker alternatives by rapidly scavenging HCl, shifting equilibrium toward product formation.
Purification and Characterization
Crystallization Techniques
Recrystallization solvents affect crystal morphology and purity:
XRD Analysis :
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
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δ 7.82–7.75 (m, 2H, aromatic H).
-
δ 7.64–7.58 (m, 2H, aromatic H).
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δ 7.49–7.43 (m, 5H, benzamide H).
IR (KBr) :
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling achieves 74% yield without solvents:
Biocatalytic Sulfonation
Emerging methods use sulfotransferase enzymes:
| Enzyme | Source | Yield (%) |
|---|---|---|
| SULT1A1 | Human liver | 41 |
| Arylsulfotransferase | E. coli recombinant | 37 |
While yields remain suboptimal, enzymatic routes eliminate toxic chlorinated byproducts.
Industrial Scale-Up Challenges
Exothermicity Management
Sulfonation releases −78 kJ/mol, requiring:
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)sulfonylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The fluorophenyl and sulfonyl groups in the target compound contrast with analogs bearing halogens, hydroxyl, or methoxy substituents:
Key Observations :
- The fluorine substituent enhances metabolic stability and electron-withdrawing effects compared to hydroxyl or methoxy groups, which may increase hydrogen bonding or solubility .
- The sulfonyl group in the target compound contributes to strong S=O IR absorption, distinct from sulfanyl (S–H) or sulfonamide (N–S) derivatives .
Key Observations :
- Halogen size (F vs. I) has minimal impact on inhibitory potency, suggesting the 4-fluorophenyl group in the target compound may retain efficacy while improving pharmacokinetics (e.g., reduced molecular weight) .
- Fluorinated compounds like N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine () are predicted to be non-toxic, supporting the safety profile of fluorophenyl derivatives .
Structural Complexity and Binding Interactions
The target compound’s simplicity contrasts with bulkier analogs:
Key Observations :
- Bulky substituents (e.g., pyrimidinone or chlorobenzyl groups) may enhance target binding but reduce solubility or bioavailability .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)sulfonylbenzamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of benzamide derivatives with 4-fluorophenylsulfonyl chloride. Key steps include:
- Coupling Reaction : React benzamide precursors with 4-fluorophenylsulfonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Temperature Control : Maintain temperatures between 0–5°C during initial mixing to prevent side reactions, followed by gradual warming to room temperature .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- NMR : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group integration. Fluorine NMR (F) detects the para-fluorine substituent (δ -110 to -115 ppm) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm and 1150 cm) and amide C=O (~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Enzyme Inhibition : Screen against serine hydrolases or carbonic anhydrases using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or GABA receptors) quantify IC values .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How does the electronic effect of the 4-fluorophenyl group influence the compound’s reactivity and biological activity?
The electron-withdrawing fluorine atom:
- Enhances Sulfonamide Acidity : Lowers pKa of the sulfonamide NH, improving hydrogen-bonding with enzyme active sites (e.g., carbonic anhydrase) .
- Modulates Aromatic Interactions : Stabilizes π-stacking with hydrophobic pockets in receptors, as shown in docking studies .
- Affects Metabolic Stability : Fluorine reduces oxidative metabolism, as demonstrated in microsomal stability assays .
Q. What strategies improve the metabolic stability of this compound for in vivo applications?
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .
- Structural Rigidification : Introduce steric hindrance (e.g., methyl groups) near metabolically vulnerable sites .
- Prodrug Design : Mask polar groups (e.g., amides) with ester prodrugs to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?
- Substitution Patterns : Compare analogues with meta-fluoro or ortho-fluoro substituents to assess steric/electronic effects on binding .
- Sulfonamide Modifications : Replace sulfonamide with sulfamate or sulfonic acid groups to alter solubility and target engagement .
- Benzamide Variations : Test substituted benzamides (e.g., chloro, methoxy) to optimize hydrophobic interactions .
Q. What advanced imaging applications (e.g., PET) are feasible with fluorinated derivatives of this compound?
Q. How can computational methods predict the binding mode of this compound to biological targets?
- Molecular Docking : Simulate interactions with receptor crystal structures (e.g., PDB entries) using AutoDock Vina .
- MD Simulations : Perform 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .
- QSAR Modeling : Develop regression models correlating substituent Hammett constants (σ) with inhibitory potency .
Methodological Considerations
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Normalize protocols (e.g., ATP levels in cell viability assays) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What analytical techniques quantify degradation products during stability studies?
- HPLC-MS/MS : Monitor hydrolytic or oxidative degradation with reverse-phase C18 columns and MRM transitions .
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
